2-(4-Methoxyphenyl)piperazine

Serotonin Receptor Pharmacology Antipsychotic Drug Discovery Behavioral Pharmacology

2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) is the specific 2-substituted regioisomer, essential for reproducible SAR studies. Its unique scaffold enables novel CNS lead synthesis and MTDL Alzheimer's programs. Unlike the 1-substituted isomer, this CAS ensures precise substitution pattern for consistent research data. Partner with a trusted global supplier for lab-scale quantities.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 137684-21-0
Cat. No. B7765892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)piperazine
CAS137684-21-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCCN2
InChIInChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
InChIKeyINKLSJITWMAFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) Procurement Guide: Key Structural Identity and Supply Chain Context


2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0), also known as para-Methoxyphenylpiperazine (pMeOPP or MeOPP), is a substituted piperazine derivative with the molecular formula C11H16N2O and molecular weight of 192.26 g/mol [1]. It is characterized by a piperazine ring substituted with a 4-methoxyphenyl group at the 2-position, distinguishing it from the 1-(4-methoxyphenyl)piperazine regioisomer (CAS 91517-26-9) [2]. This compound is primarily utilized as a research chemical and as a key intermediate in pharmaceutical development, particularly in the synthesis of antidepressants and antipsychotics .

2-(4-Methoxyphenyl)piperazine: Why Phenylpiperazine Analog Substitution Is Scientifically Unreliable for Research Procurement


Substituted phenylpiperazines exhibit distinct pharmacological profiles based on subtle substitution patterns (ortho, meta, para) and regioisomerism [1]. For example, ortho-methoxyphenylpiperazine (oMeOPP) displays different receptor selectivity and in vivo behavioral activity compared to para-substituted MeOPP [2]. Additionally, the 2-(4-methoxyphenyl)piperazine regioisomer (CAS 137684-21-0) differs structurally from the more common 1-(4-methoxyphenyl)piperazine (CAS 91517-26-9), which can lead to divergent synthetic utility and biological activity in downstream applications [3]. Generic substitution without precise structural matching can therefore introduce significant variability in research outcomes.

2-(4-Methoxyphenyl)piperazine: Quantitative Head-to-Head Differentiation Against Close Analogs for Scientific Selection


5-HT1A Receptor Affinity of ortho-Methoxyphenylpiperazine vs. para-Methoxyphenylpiperazine

Ortho-methoxyphenylpiperazine (oMeOPP) exhibits high affinity for the 5-HT1A receptor with a Ki of 9.5 nM [1]. In contrast, para-methoxyphenylpiperazine (pMeOPP, the target compound's 1-substituted analog) is reported to act as a nonselective serotonin receptor agonist without high-affinity binding data available for this specific target [2].

Serotonin Receptor Pharmacology Antipsychotic Drug Discovery Behavioral Pharmacology

In Vivo Conditioned Avoidance Responding (CAR) ED50 Values for ortho-Methoxyphenylpiperazine vs. meta-Chlorophenylpiperazine

In a rat model predictive of antipsychotic efficacy (Conditioned Avoidance Responding, CAR), ortho-methoxyphenylpiperazine (oMeOPP) demonstrated an ED50 of 5.6 mg/kg i.p. (95% CI: 4.6-7.3) [1]. The meta-substituted analog, meta-chlorophenylpiperazine (mCPP), was more potent with an ED50 of 2.4 mg/kg i.p. (95% CI: 1.9-2.9) [1].

Antipsychotic Drug Screening Behavioral Pharmacology In Vivo Efficacy

Abuse Potential Profile of para-Methoxyphenylpiperazine (MeOPP) Compared to Amphetamines

para-Methoxyphenylpiperazine (pMeOPP, the 1-substituted analog of the target compound) shares a mechanism of action with amphetamines—inhibition of monoamine reuptake and induction of monoamine release [1]. However, pMeOPP is reported to possess significantly lower abuse potential compared to amphetamines [1][2].

Abuse Liability Assessment Neuropharmacology Safety Pharmacology

Enzyme Inhibition Profile: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity of 2-(4-Methoxyphenyl)piperazine

2-(4-Methoxyphenyl)piperazine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This dual inhibition profile is a recognized therapeutic strategy for Alzheimer's disease [1].

Alzheimer's Disease Research Cholinesterase Inhibition Enzymology

Regioisomer Differentiation: 2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) vs. 1-(4-Methoxyphenyl)piperazine (CAS 91517-26-9)

The target compound 2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) features the methoxyphenyl substituent at the 2-position of the piperazine ring [1]. This distinguishes it from the 1-substituted regioisomer 1-(4-Methoxyphenyl)piperazine (CAS 91517-26-9) [2].

Chemical Synthesis Isomer Purity Medicinal Chemistry

Comparative Cytotoxicity of Piperazine Designer Drugs in SH-SY5Y Neuroblastoma Cells

In a study comparing the in vitro neurotoxicity of several piperazine designer drugs, 1-(4-methoxyphenyl)piperazine (pMeOPP) was evaluated alongside N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in differentiated human neuroblastoma SH-SY5Y cells [1].

Neurotoxicity Screening In Vitro Toxicology Designer Drug Analysis

2-(4-Methoxyphenyl)piperazine: Optimal Research and Industrial Application Scenarios Based on Evidence


Differentiation of ortho- and para-Substituted Phenylpiperazines in CNS Receptor Pharmacology Studies

Due to the demonstrated differences in 5-HT1A receptor affinity and in vivo CAR activity between ortho- and para-substituted analogs, 2-(4-Methoxyphenyl)piperazine or its derivatives are essential for studies investigating the impact of substitution pattern on serotonergic activity and antipsychotic potential [1]. Procurement of the specific regioisomer ensures reproducible results in SAR (Structure-Activity Relationship) studies.

Synthesis of Novel Heterocyclic Scaffolds Requiring a 2-Substituted Piperazine Core

The unique regioisomerism of 2-(4-Methoxyphenyl)piperazine (CAS 137684-21-0) makes it a valuable building block for synthesizing complex molecules where the 2-position of the piperazine ring is a key attachment point, enabling the creation of novel chemical entities not easily accessible from the more common 1-substituted isomer [2]. This is particularly relevant in medicinal chemistry campaigns seeking new intellectual property.

Investigating Non-Amphetamine Stimulant Mechanisms with Reduced Abuse Liability

Given the evidence that para-methoxyphenylpiperazine analogs possess a mechanism similar to amphetamines but with significantly lower abuse potential, this compound scaffold is ideal for research into novel CNS stimulants or antidepressants with improved safety profiles [3]. Researchers can use this compound as a starting point for developing therapeutics that decouple efficacy from high abuse liability.

Development of Multi-Target Directed Ligands for Alzheimer's Disease

The reported dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 2-(4-Methoxyphenyl)piperazine positions it as a promising core structure for developing multi-target directed ligands (MTDLs) for Alzheimer's disease therapy [4]. Procurement of this specific compound enables the initiation of medicinal chemistry efforts to optimize its cholinesterase inhibition and incorporate other disease-relevant activities.

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